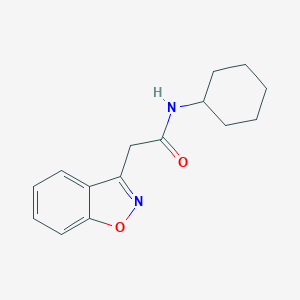![molecular formula C15H12BrNO3 B225984 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid, also known as BM 212, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mécanisme D'action
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX enzymes, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been found to have anti-inflammatory, analgesic, and antioxidant properties. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been found to protect against oxidative damage in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could be to explore its antioxidant properties and its potential as a neuroprotective agent. Additionally, further studies could be conducted to optimize the synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 and improve its solubility in water.
Méthodes De Synthèse
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenylamine with 2-chlorobenzoic acid. The resulting product is then further reacted with phosgene to obtain the final product, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid. The synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been shown to have antioxidant properties that can protect against oxidative damage.
Propriétés
Nom du produit |
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid |
|---|---|
Formule moléculaire |
C15H12BrNO3 |
Poids moléculaire |
334.16 g/mol |
Nom IUPAC |
2-[(2-bromo-4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
LQVFCWDWBGOMQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)








![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)


